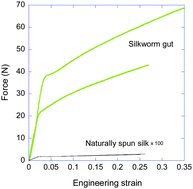Mechanical behaviour and formation process of silkworm silk gut
Soft Matter Pub Date: 2015-09-14 DOI: 10.1039/C5SM01877C
Abstract
High performance silk fibers were produced directly from the silk glands of silkworms (Bombyx mori) following an alternative route to natural spinning. This route is based on a traditional procedure that consists of soaking the silk glands in a vinegar solution and stretching them by hand leading to the so called silkworm guts. Here we present, to the authors' best knowledge, the first comprehensive study on the formation, properties and microstructure of silkworm gut fibers. Comparison of the tensile properties and microstructural organization of the silkworm guts with those of naturally spun fibers allows gain of a deeper insight into the mechanisms that lead to the formation of the fiber, as well as the relationship between the microstructure and properties of these materials. In this regard, it is proved that an acidic environment and subsequent application of tensile stress in the range of 1000 kPa are sufficient conditions for the formation of a silk fiber.


Recommended Literature
- [1] The diene-transmissive hetero-Diels–Alder reaction of 2-vinyl α,β-unsaturated aldimines: stereoselective synthesis of hexahydroquinazolin-2-ones†
- [2] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [3] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [4] Photometric determination of cationic surfactants
- [5] Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol
- [6] Carbon phosphide monolayers with superior carrier mobility†
- [7] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field
- [8] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [9] Convergent approach to complex spirocyclic pyrans: practical synthesis of the oxa-pinnaic acid core†
- [10] Vitamin K status in healthy volunteers

Journal Name:Soft Matter
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 124252-41-1









